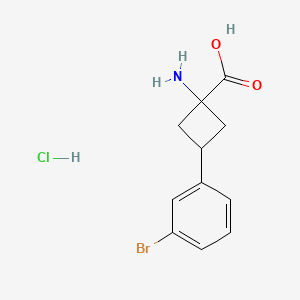
1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride is an organic compound that features a cyclobutane ring substituted with an amino group, a bromophenyl group, and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the bromophenyl group: This step often involves a where a bromophenyl boronic acid is coupled with a cyclobutane derivative.
Amination and carboxylation:
Formation of the hydrochloride salt: The final step involves treating the compound with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl-substituted cyclobutane derivatives.
Substitution: Azido or thiol-substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
1-Amino-1-cyclobutanecarboxylic acid hydrochloride: Similar structure but lacks the bromophenyl group.
3-Amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but has a methoxymethyl group instead of a bromophenyl group.
Uniqueness: 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of the bromophenyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H13BrClNO2 |
|---|---|
Peso molecular |
306.58 g/mol |
Nombre IUPAC |
1-amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-9-3-1-2-7(4-9)8-5-11(13,6-8)10(14)15;/h1-4,8H,5-6,13H2,(H,14,15);1H |
Clave InChI |
ONKMCECZSGWCMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(=O)O)N)C2=CC(=CC=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


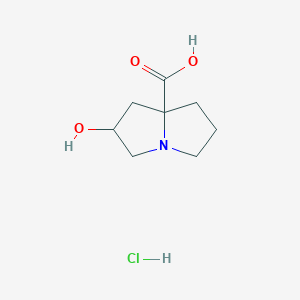
![2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one](/img/structure/B13509525.png)
![2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride](/img/structure/B13509532.png)

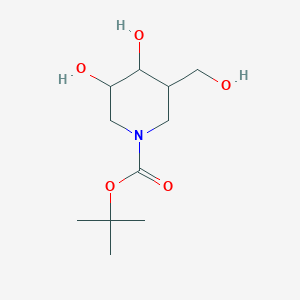
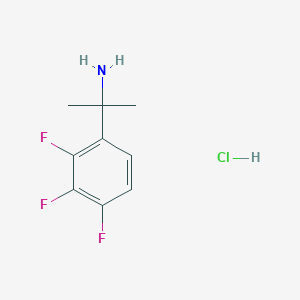
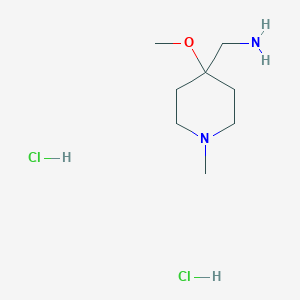

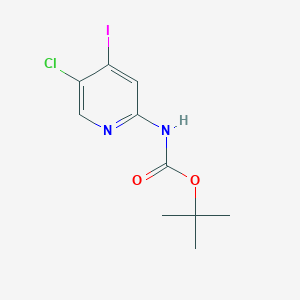
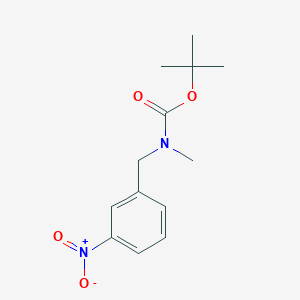
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
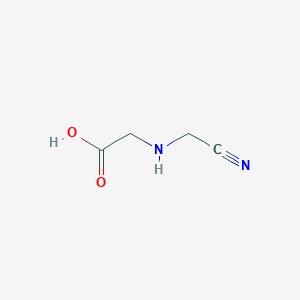
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)

